1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
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Overview
Description
Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta . This compound belongs to the pterocarpan family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterocarpadiol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the ethanol extract of the twigs and leaves of Derris robusta . The isolation process involves extensive spectroscopic analysis to elucidate its structure .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol C. The compound is primarily obtained through natural extraction processes, which may limit its availability for widespread use .
Chemical Reactions Analysis
Types of Reactions: Pterocarpadiol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: The common reagents used in the reactions involving Pterocarpadiol C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of Pterocarpadiol C depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, Pterocarpadiol C is used as a marker for chemotaxonomical classification. Its unique structure helps in identifying and classifying different plant species .
Biology: In biological research, Pterocarpadiol C is studied for its antioxidant and antibacterial properties. These properties make it a potential candidate for developing new therapeutic agents .
Medicine: Pterocarpadiol C has shown promise in treating various medical conditions, including arthritis and eczema. Its anti-inflammatory properties are particularly beneficial in managing these conditions .
Industry: In the agricultural industry, Pterocarpadiol C is explored for its pesticidal activities. It can be used to develop natural pesticides that are less harmful to the environment compared to synthetic chemicals .
Mechanism of Action
The mechanism of action of Pterocarpadiol C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . For instance, Pterocarpadiol C can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
- Pterocarpadiol A
- Pterocarpadiol B
- Pterocarpadiol D
- 1,11b-dihydro-11b-hydroxymaackiain
- 1,11b-dihydro-11b-hydroxymedicarpin
- Pisatin
- Variabilin
- 6a-hydroxymaackiain
- 6a-hydroxymedicarpin
- Maackiain
- Medicarpin
- 3-hydroxy-8,9-methylenedioxypterocarpene
- Anhydroglycinol
Properties
Molecular Formula |
C16H14O7 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2 |
InChI Key |
UQXCWJTUYMGOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Origin of Product |
United States |
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